molecular formula C11H10N4O2 B2752735 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034254-67-4

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No. B2752735
CAS RN: 2034254-67-4
M. Wt: 230.227
InChI Key: OYDAQLKWLAABRG-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years . Various methods for the synthesis of pyrimidines are described in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact structure of “6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific compound and conditions. In general, these compounds can participate in a variety of reactions due to the presence of multiple reactive sites .

Scientific Research Applications

Toxicological Monitoring and Environmental Exposure

  • Studies have explored the metabolism and detection of related pyrimidine derivatives in human urine as biomarkers for exposure to specific substances, such as insecticides, highlighting their importance in toxicological monitoring and environmental exposure assessments (Hardt, Appl, Angerer, 1999).

Therapeutic Applications and Metabolic Effects

  • Research into allopurinol, a compound structurally similar to the query, provides insights into its efficacy in reducing hyperuricemia and preventing uric acid nephropathy, illustrating the therapeutic potential of pyrimidine derivatives in managing metabolic disorders (Krakoff, Murphy, 1968).

Oxidative Stress and Neurodegenerative Diseases

  • Investigations into oxidative DNA damage in the context of Alzheimer's disease have utilized pyrimidine bases to quantify damage, underscoring the role of such compounds in studying the mechanisms of neurodegenerative diseases (Gabbita, Lovell, Markesbery, 1998).

Cancer Research and Drug Metabolism

  • The metabolism of anticancer agents, such as HSP90 inhibitors, involves pyrimidine derivatives, demonstrating their significance in understanding the pharmacokinetics and dynamics of cancer treatment (Xu, Woodward, Dai, Prakash, 2013).

Dietary Carcinogens and Human Health

Mechanism of Action

The mechanism of action of pyrimidine derivatives can also vary widely. For instance, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary widely depending on the specific compound. Some pyrimidine derivatives may have cytotoxic activities . Always handle these compounds with appropriate safety precautions.

Future Directions

Future research on pyrimidine derivatives could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicine .

properties

IUPAC Name

6-oxo-N-(pyridin-3-ylmethyl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c16-10-4-9(14-7-15-10)11(17)13-6-8-2-1-3-12-5-8/h1-5,7H,6H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDAQLKWLAABRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

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